molecular formula C23H24ClN3O5 B12304769 5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide

Cat. No.: B12304769
M. Wt: 457.9 g/mol
InChI Key: GVDRRZOORHCTAN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ingliforib involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:

Industrial production methods for Ingliforib involve scaling up the laboratory synthesis process while ensuring consistency and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity.

Chemical Reactions Analysis

Ingliforib undergoes several types of chemical reactions, including:

    Oxidation: Ingliforib can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the Ingliforib molecule.

    Substitution: Ingliforib can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Ingliforib has a wide range of scientific research applications, including:

    Chemistry: Ingliforib is used as a reference compound in studies investigating the inhibition of glycogen phosphorylase and the development of new inhibitors.

    Biology: Ingliforib is employed in biological studies to understand the role of glycogen phosphorylase in cellular metabolism and its regulation.

    Medicine: Ingliforib has potential therapeutic applications in the treatment of metabolic disorders such as diabetes, due to its ability to inhibit glycogen phosphorylase and regulate glucose levels.

    Industry: Ingliforib is used in the pharmaceutical industry for the development of new drugs targeting glycogen phosphorylase.

Mechanism of Action

Ingliforib exerts its effects by binding to the active site of glycogen phosphorylase, thereby inhibiting its activity. This inhibition prevents the breakdown of glycogen into glucose-1-phosphate, leading to a decrease in glucose production. The molecular targets of Ingliforib include the liver glycogen phosphorylase (PYGL), muscle glycogen phosphorylase (PYGM), and brain glycogen phosphorylase (PYGB). The binding of Ingliforib to these enzymes involves interactions with specific amino acid residues, which stabilize the inhibitor-enzyme complex and prevent the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Ingliforib is unique in its high specificity and potency towards liver glycogen phosphorylase (PYGL) compared to other similar compounds. Some similar compounds include:

    CP-91149: Another glycogen phosphorylase inhibitor with a different binding profile and lower specificity towards PYGL.

    AVE5688: A selective inhibitor of glycogen phosphorylase with different pharmacokinetic properties.

    Glycogen phosphorylase-IN-1: A potent inhibitor of human hepatic glycogen phosphorylase with distinct structural features.

The uniqueness of Ingliforib lies in its high inhibitory activity specifically against liver glycogen phosphorylase, making it a valuable tool for studying glycogen metabolism and developing therapeutic agents .

Properties

IUPAC Name

5-chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDRRZOORHCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861470
Record name 5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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